molecular formula C19H26F2N4O3 B10930647 2-butyl-4-(difluoromethyl)-3-methyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

2-butyl-4-(difluoromethyl)-3-methyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10930647
M. Wt: 396.4 g/mol
InChI Key: UJFIVZXUEYYCFN-UHFFFAOYSA-N
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Description

2-Butyl-4-(difluoromethyl)-3-methyl-7-(3-morpholino-3-oxopropyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one: is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a difluoromethyl group, a morpholino group, and a pyrazolo[3,4-b]pyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-4-(difluoromethyl)-3-methyl-7-(3-morpholino-3-oxopropyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This can be achieved through difluoromethylation reactions using reagents such as difluoromethyl bromide or difluoromethyl sulfone.

    Functionalization with the Morpholino Group: This step typically involves nucleophilic substitution reactions using morpholine and appropriate leaving groups.

    Final Assembly: The final compound is obtained through a series of coupling reactions and purification steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and methyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the morpholino moiety, potentially converting it to an alcohol.

    Substitution: The difluoromethyl and morpholino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as a lead compound for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-butyl-4-(difluoromethyl)-3-methyl-7-(3-morpholino-3-oxopropyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-4-(trifluoromethyl)-3-methyl-7-(3-morpholino-3-oxopropyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
  • 2-Butyl-4-(chloromethyl)-3-methyl-7-(3-morpholino-3-oxopropyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
  • 2-Butyl-4-(bromomethyl)-3-methyl-7-(3-morpholino-3-oxopropyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Uniqueness

The presence of the difluoromethyl group in 2-butyl-4-(difluoromethyl)-3-methyl-7-(3-morpholino-3-oxopropyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. This makes it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C19H26F2N4O3

Molecular Weight

396.4 g/mol

IUPAC Name

2-butyl-4-(difluoromethyl)-3-methyl-7-(3-morpholin-4-yl-3-oxopropyl)pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H26F2N4O3/c1-3-4-6-25-13(2)17-14(18(20)21)12-16(27)24(19(17)22-25)7-5-15(26)23-8-10-28-11-9-23/h12,18H,3-11H2,1-2H3

InChI Key

UJFIVZXUEYYCFN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)N3CCOCC3)C(F)F)C

Origin of Product

United States

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